molecular formula C13H11Cl2N3O B2566505 N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 338403-95-5

N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide

Cat. No.: B2566505
CAS No.: 338403-95-5
M. Wt: 296.15
InChI Key: FZVWJMNZHBZRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2,4-Dichlorobenzyl)oxy]-4-pyridinecarboximidamide is a pyridine-derived compound featuring a dichlorobenzyloxy substituent. This structure combines a pyridine core with a 2,4-dichlorobenzyl group linked via an oxygen atom, forming an amidoxime derivative.

Properties

IUPAC Name

N'-[(2,4-dichlorophenyl)methoxy]pyridine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-11-2-1-10(12(15)7-11)8-19-18-13(16)9-3-5-17-6-4-9/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVWJMNZHBZRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-pyridinecarboximidamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The base, often potassium carbonate or sodium hydroxide, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of high-purity N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide .

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antimicrobial agents. Research indicates that derivatives of 2,4-dichlorobenzyl compounds have been effective against various bacterial strains, including those responsible for respiratory infections and pharyngitis. For instance, studies on related compounds show substantial bactericidal action against Streptococcus pyogenes and Staphylococcus aureus, suggesting that N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide may share similar properties due to structural similarities .

Pharmaceutical Formulations
In pharmaceutical formulations, this compound may serve as an active ingredient or a building block for synthesizing more complex molecules. Its structural characteristics allow it to interact with biological systems effectively, potentially leading to innovations in drug design aimed at treating infections or other diseases .

Drug Delivery Systems

Enhancing Drug Permeability
One of the notable applications of this compound lies in its potential role in enhancing drug delivery across biological barriers, such as the blood-brain barrier. Research suggests that compounds with similar properties can facilitate the transport of therapeutic agents to targeted areas within the body, particularly in treating neurological conditions or tumors . This capability is crucial for improving the efficacy of treatments for conditions like brain tumors or neurodegenerative diseases.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the bactericidal effects of 2,4-dichlorobenzyl compoundsShowed rapid bactericidal effects against multiple pathogens within minutes of exposure
Drug Delivery ResearchExplored methods to enhance drug permeability using potassium channel activatorsDemonstrated that similar structures could increase drug uptake in tumor tissues significantly
Synthesis and Biological EvaluationEvaluated new derivatives based on 2,4-dichlorobenzyl structureIdentified promising candidates with improved antimicrobial activity

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzyloxy group significantly impacts molecular weight, synthetic yield, and electronic properties. For example:

Compound Name Substituent Molecular Weight (g/mol) Synthetic Yield (%) Key Structural Features
N'-[(2,4-Dichlorobenzyl)oxy]-4-pyridinecarboximidamide 2,4-dichloro 295.0 (ESI-MS) Not reported Dichlorobenzyl, pyridine amidoxime
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 4-chloro 260.9 (ESI-MS) 49.1 Monochloro, phenolic aldehyde
4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde 3-fluoro 245.1 (ESI-MS) 49.7 Fluoro, phenolic aldehyde
(Z)-N'-[(4-Nitrophenyl)methoxy]pyridine-4-carboximidamide 4-nitro Not reported Not reported Nitrobenzyl, pyridine amidoxime

The 2,4-dichloro substitution confers a higher molecular weight compared to mono-chloro or fluoro analogs, likely due to the addition of a second chlorine atom. This substitution also increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Crystallographic and Conformational Comparisons

Pyridine-4-carboxamidoxime N-oxide (C6H7N3O2), a related compound, crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 7.4130 Å, b = 9.2858 Å, c = 10.1238 Å, and β = 102.841° . Its structure includes an N-oxide group and intramolecular hydrogen bonds, stabilizing the supramolecular architecture. While the target compound lacks the N-oxide moiety, its amidoxime group (-C(=NOH)NH2) may similarly participate in hydrogen bonding, as seen in collagenase inhibitors with dichlorobenzyl groups .

Biological Activity

N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound belongs to the class of organic compounds known as benzanilides. Its structure includes a pyridine ring and a dichlorobenzyl moiety, which contribute to its biological activity.

The compound exhibits several biological activities that can be attributed to its interaction with various molecular targets:

  • Tyrosine Kinase Inhibition : It has been shown to inhibit tyrosine kinases involved in angiogenesis and cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis .
  • CYP450 Interaction : The compound acts as an inhibitor for several CYP450 enzymes, notably CYP1A2 and CYP2D6, which suggests potential drug-drug interactions that could affect the metabolism of co-administered drugs .
  • Cell Signaling Modulation : The compound modulates key signaling pathways, including those mediated by vascular endothelial growth factors (VEGF), which are crucial for endothelial cell function and tumor angiogenesis .

Pharmacological Profile

The pharmacological profile of this compound indicates promising therapeutic potentials:

PropertyValue
Human Intestinal Absorption+0.9124
Blood-Brain Barrier Penetration+0.9802
Caco-2 Permeability-0.7468
P-glycoprotein SubstrateNon-substrate
CYP450 1A2 Inhibitor+0.9364
Ames TestAMES toxic

These properties suggest that the compound has good absorption characteristics and may effectively penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) targeting therapies .

1. Antitumor Activity

In a study evaluating the antitumor effects of this compound, it was found to significantly inhibit tumor growth in xenograft models. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in cancer cell lines, particularly those associated with solid tumors .

2. Neuropharmacological Effects

Research has shown that this compound can enhance the permeability of the blood-brain barrier when administered alongside potassium channel activators. This property is particularly beneficial for delivering therapeutic agents to brain tumors .

Toxicological Profile

The compound shows negligible cytotoxicity towards mammalian epithelial cells at concentrations exceeding 100 µM, indicating a favorable safety profile for further clinical development . However, its AMES test result suggests potential mutagenicity, necessitating further investigation into its long-term effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with the condensation of 4-pyridinecarboximidamide with 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). This leverages nucleophilic substitution at the amidoxime oxygen .
  • Step 2 : Optimize solvent polarity and temperature to enhance yield. For example, higher yields (>75%) are achieved in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Monitor reaction progress via TLC or HPLC (≥98% purity criteria, as in ). Post-reaction, purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥98% purity .
  • NMR : Assign peaks for the pyridine ring (δ 8.5–8.7 ppm, aromatic protons), dichlorobenzyl group (δ 7.3–7.6 ppm), and amidoxime NH (δ 5.1–5.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z corresponding to C₁₃H₁₀Cl₂N₃O₂ (exact mass calculated via NIST data ).

Q. What safety protocols are critical during synthesis and handling?

  • Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards per ).
  • Ventilation : Use fume hoods to mitigate inhalation risks (P264/P305+P351+P338 protocols ).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., sodium bicarbonate for acid quenching ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA to model the electron density of the amidoxime group. The N-oxide moiety (as in ) exhibits strong electrophilicity, favoring attack at the dichlorobenzyl position .
  • Transition State Analysis : Identify energy barriers for SN2 pathways using B3LYP/6-31G(d) basis sets. Compare with experimental kinetics (e.g., Eyring plots from variable-temperature NMR ).

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., NMR shifts)?

  • Troubleshooting :

  • Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
  • Dynamic Effects : Investigate tautomerism in the amidoxime group via VT-NMR (25–80°C) to detect equilibrium between syn and anti conformers .
  • Cross-Validation : Correlate XRD data (e.g., monoclinic crystal system, P2₁/c space group from ) with computed structures .

Q. How does the compound’s supramolecular packing (e.g., hydrogen bonding) influence its stability?

  • Crystallographic Insights :

  • Hydrogen Bonding : XRD reveals intermolecular N–H···O bonds (2.8–3.0 Å) between amidoxime NH and pyridine N-oxide, stabilizing the lattice .
  • Thermal Stability : Perform TGA/DSC to link melting points (e.g., 180–200°C) to packing efficiency. Tightly packed crystals resist decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.